
N-Methyl-L-DOPA-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-L-DOPA-d3 is a deuterated form of N-Methyl-L-DOPA, a derivative of the naturally occurring amino acid L-DOPA. This compound is of significant interest in various scientific fields due to its unique properties and potential applications. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into metabolic pathways and reaction mechanisms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-L-DOPA-d3 typically involves the methylation of L-DOPA followed by deuteration. One common method includes the use of methyl iodide in the presence of a base to methylate L-DOPA. The resulting N-Methyl-L-DOPA is then subjected to deuteration using deuterium gas or deuterated reagents under specific conditions to replace the hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and deuteration processes. These processes are optimized for yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
化学反应分析
Types of Reactions: N-Methyl-L-DOPA-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
N-Methyl-L-DOPA-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolism of L-DOPA and its derivatives.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in neurological disorders.
Industry: Used in the development of new drugs and in the synthesis of complex organic molecules.
作用机制
N-Methyl-L-DOPA-d3 exerts its effects by interacting with various molecular targets and pathways. It is primarily involved in the dopaminergic system, where it acts as a precursor to dopamine. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the kinetics and dynamics of these processes.
相似化合物的比较
L-DOPA: The parent compound, widely used in the treatment of Parkinson’s disease.
N-Methyl-L-DOPA: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
3-O-Methyldopa: A metabolite of L-DOPA, involved in dopamine biosynthesis.
Uniqueness: N-Methyl-L-DOPA-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for the study of metabolic pathways with greater precision and can help in understanding the pharmacokinetics and pharmacodynamics of related compounds.
属性
分子式 |
C10H13NO4 |
|---|---|
分子量 |
214.23 g/mol |
IUPAC 名称 |
(2S)-3-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1/i1D3 |
InChI 键 |
QZIWDCLHLOADPK-LNEZGBMJSA-N |
手性 SMILES |
[2H]C([2H])([2H])N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O |
规范 SMILES |
CNC(CC1=CC(=C(C=C1)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


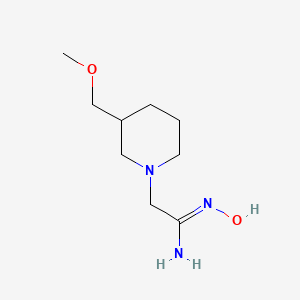
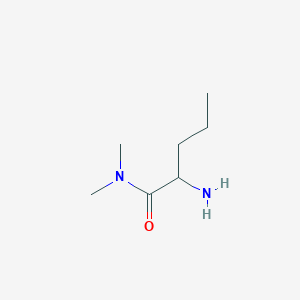
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432215.png)
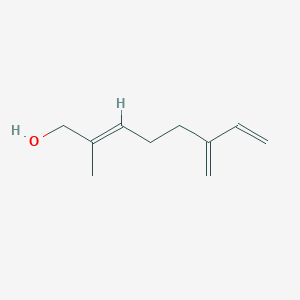

![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)

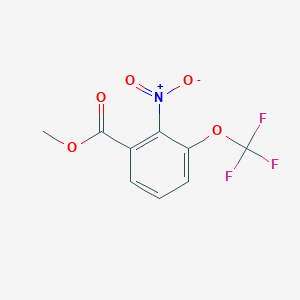
![3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432244.png)
![5,5'-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride](/img/structure/B13432253.png)
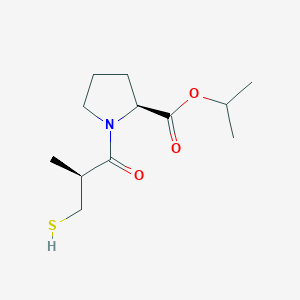
![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)
![(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid](/img/structure/B13432280.png)

